Cas no 23877-94-3 (2-Methyl-5-nitroquinoline)
2-Methyl-5-nitroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-5-nitroquinoline
- 2-Methyl-5-nitrochinolin
- 2-Methyl-5-nitro-chinolin
- 2-methyl-5-nitro-quinoline
- 5-nitro-2-metilchinolina
- 5-Nitrochinaldin
- 5-nitroquinaldine
- AC1L6MUP
- CTK1A8057
- NSC163974
- SBB039330
- SureCN3955324
- 5-Nitro-2-methylquinoline
- SCHEMBL3955324
- DTXSID20304032
- CHEMBL1588648
- 5-nitro-2methylquinoline
- Z56877835
- G72080
- DB-240360
- AKOS 92897
- SMR000254267
- CS-0333513
- STK040997
- NSC-163974
- AKOS000267802
- 23877-94-3
- MLS000374913
- HMS2560I21
- XJHADKRGUJCHOO-UHFFFAOYSA-N
- SB67746
- NSC 163974
-
- Inchi: 1S/C10H8N2O2/c1-7-5-6-8-9(11-7)3-2-4-10(8)12(13)14/h2-6H,1H3
- InChI Key: XJHADKRGUJCHOO-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC2C1=CC=C(C)N=2)=O
Computed Properties
- Exact Mass: 188.05864
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 58.7A^2
Experimental Properties
- Density: 1.298±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 84-85 ºC (methanol )
- Boiling Point: 323.8°C at 760 mmHg
- Flash Point: 149.6°C
- Refractive Index: 1.661
- Solubility: Very slightly soluble (0.19 g/l) (25 º C),
- PSA: 56.03
- LogP: 2.97460
2-Methyl-5-nitroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005287-1g |
2-Methyl-5-nitroquinoline |
23877-94-3 | 95% | 1g |
$400.00 | 2023-09-02 | |
| Chemenu | CM131759-1g |
2-methyl-5-nitroquinoline |
23877-94-3 | 95% | 1g |
$320 | 2021-08-05 | |
| Chemenu | CM131759-1g |
2-methyl-5-nitroquinoline |
23877-94-3 | 95% | 1g |
$320 | 2024-07-28 | |
| Ambeed | A256883-100mg |
2-Methyl-5-nitroquinoline |
23877-94-3 | 95% | 100mg |
$67.0 | 2025-03-03 | |
| Ambeed | A256883-250mg |
2-Methyl-5-nitroquinoline |
23877-94-3 | 95% | 250mg |
$113.0 | 2025-03-03 | |
| Ambeed | A256883-1g |
2-Methyl-5-nitroquinoline |
23877-94-3 | 95% | 1g |
$304.0 | 2025-03-03 | |
| A2B Chem LLC | AF64257-100mg |
2-Methyl-5-nitroquinoline |
23877-94-3 | 95% | 100mg |
$52.00 | 2024-04-20 | |
| A2B Chem LLC | AF64257-250mg |
2-Methyl-5-nitroquinoline |
23877-94-3 | 95% | 250mg |
$89.00 | 2024-04-20 | |
| A2B Chem LLC | AF64257-1g |
2-Methyl-5-nitroquinoline |
23877-94-3 | 95% | 1g |
$237.00 | 2024-04-20 | |
| 1PlusChem | 1P00C401-100mg |
AKOS 92897 |
23877-94-3 | 95% | 100mg |
$67.00 | 2024-05-22 |
2-Methyl-5-nitroquinoline Suppliers
2-Methyl-5-nitroquinoline Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-Methyl-5-nitroquinoline
2-Methyl-5-Nitroquinoline: A Comprehensive Overview
2-Methyl-5-nitroquinoline, also known by its CAS number CAS No. 23877-94-3, is a heterocyclic organic compound with a quinoline backbone. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. The molecule consists of a quinoline ring system with a methyl group at the 2-position and a nitro group at the 5-position, which contributes to its distinctive reactivity and functionality.
The synthesis of 2-methyl-5-nitroquinoline involves several well-established organic chemistry techniques. One common approach is the nitration of 2-methylquinoline, which can be achieved through the use of mixed acid systems or other nitration agents. The reaction conditions, such as temperature and catalyst selection, play a crucial role in ensuring high yields and purity of the final product. Recent advancements in catalytic methods have further optimized this process, making it more efficient and environmentally friendly.
2-Methyl-5-nitroquinoline has been extensively studied for its potential applications in pharmaceutical research. The compound exhibits interesting biological activities, including antioxidant and anti-inflammatory properties. Recent studies have explored its role as a precursor for more complex bioactive molecules, which could potentially be developed into novel therapeutic agents. Additionally, the compound's ability to act as a building block in medicinal chemistry has made it a valuable tool for drug discovery.
In the field of materials science, 2-methyl-5-nitroquinoline has shown promise as a component in advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its nitrogen-rich structure facilitates strong metal-ligand interactions, making it suitable for applications in catalysis and gas storage. Researchers have also investigated its use in electrochemical devices, where its redox properties could contribute to improved energy storage solutions.
The environmental impact of 2-methyl-5-nitroquinoline has been another area of interest. Studies have examined its biodegradation pathways and toxicity profiles under various conditions. Understanding these aspects is crucial for ensuring safe handling and disposal practices, particularly in industrial settings where the compound may be used on a larger scale.
In conclusion, 2-methyl-5-nitroquinoline is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as an important molecule in contemporary research. As ongoing studies continue to uncover new insights into its properties and uses, the significance of CAS No. 23877-94-3 in both academic and industrial contexts is expected to grow further.
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